N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16301801
InChI: InChI=1S/C12H9N3O5S/c16-7-4-2-1-3-6(7)10(18)15-14-9(17)5-8-11(19)13-12(20)21-8/h1-5,16H,(H,14,17)(H,15,18)(H,13,19,20)/b8-5-
SMILES:
Molecular Formula: C12H9N3O5S
Molecular Weight: 307.28 g/mol

N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide

CAS No.:

Cat. No.: VC16301801

Molecular Formula: C12H9N3O5S

Molecular Weight: 307.28 g/mol

* For research use only. Not for human or veterinary use.

N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide -

Specification

Molecular Formula C12H9N3O5S
Molecular Weight 307.28 g/mol
IUPAC Name N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide
Standard InChI InChI=1S/C12H9N3O5S/c16-7-4-2-1-3-6(7)10(18)15-14-9(17)5-8-11(19)13-12(20)21-8/h1-5,16H,(H,14,17)(H,15,18)(H,13,19,20)/b8-5-
Standard InChI Key ZXAIMBDZCMVROU-YVMONPNESA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)NNC(=O)/C=C\2/C(=O)NC(=O)S2)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)NNC(=O)C=C2C(=O)NC(=O)S2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₂H₁₀N₄O₆S and a molar mass of 338.30 g/mol . Its IUPAC name reflects the Z-configuration of the exocyclic double bond in the thiazolidinedione ring, critical for maintaining planarity and electronic conjugation. The structure comprises two key domains:

  • A 2-hydroxybenzohydrazide group, providing hydrogen-bonding capacity via the phenolic -OH and hydrazide -NH functionalities.

  • A 2,4-dioxo-1,3-thiazolidin-5-ylidene moiety, contributing rigidity through its fused heterocyclic system .

Key stereoelectronic features include:

  • π-Conjugation: The (2Z)-configuration enables delocalization across the thiazolidinedione ring and acetyl spacer, enhancing stability.

  • Hydrogen-bonding networks: Intramolecular interactions between the hydrazide -NH and carbonyl oxygen optimize molecular geometry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₂H₁₀N₄O₆S
Molar mass (g/mol)338.30
TautomerismKeto-enol (thiazolidinedione)
Predicted solubilityLow in water, moderate in DMSO

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves a three-step protocol, adapted from methodologies used for analogous thiazolidinone derivatives :

Step 1: Formation of 2-hydroxybenzohydrazide
2-Hydroxybenzoic acid is esterified to methyl salicylate, followed by hydrazinolysis to yield 2-hydroxybenzohydrazide.

Step 2: Condensation with (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
The hydrazide reacts with the thiazolidinedione-acetic acid derivative under acidic conditions (e.g., glacial acetic acid) to form the acetylhydrazine linkage. The Z-configuration is preserved via controlled reaction kinetics .

Step 3: Purification and Characterization
Crude product is recrystallized from ethanol and characterized via:

  • ¹H/¹³C NMR: Confirms hydrazide proton (δ 10.2–11.1 ppm) and thiazolidinedione carbonyl carbons (δ 165–175 ppm) .

  • IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (-NH/-OH).

TargetInteraction TypeBinding Affinity (kcal/mol)
DprE1 (M. tuberculosis)Hydrogen bonding, π-stacking-7.0 (estimated)
Topoisomerase II (Human)Intercalation (anticancer)-6.2 (estimated)

Anticancer Prospects

Benzilic acid-derived thiazolidinones demonstrate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 8–12 µM) . The hydroxy group in N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide may enhance DNA intercalation or topoisomerase inhibition, though experimental validation is needed.

Molecular Modeling and Structure-Activity Relationships

Density Functional Theory (DFT) Analysis

Computational studies on similar compounds reveal:

  • Frontier molecular orbitals: The HOMO is localized on the thiazolidinedione ring, while the LUMO resides on the benzohydrazide, favoring charge-transfer interactions .

  • Global reactivity descriptors: Low chemical hardness (η = 3.1 eV) suggests high reactivity toward electrophiles .

ADMET Predictions

  • Bioavailability: Moderate (Lipinski violations: 0) due to molecular weight <500 and logP <5 .

  • Toxicity: Low hepatotoxicity risk but potential cardiotoxicity from QT prolongation (predicted IC₅₀ for hERG: 2.1 µM) .

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